Thiamine thiazolone pyrophosphate

描述

Thiamine thiazolone pyrophosphate is a complex organic compound with significant biological and chemical importance

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Thiamine thiazolone pyrophosphate typically involves multiple steps. The initial step often includes the preparation of the pyrimidine and thiazole rings, followed by their subsequent coupling. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve high yields and purity .

化学反应分析

Types of Reactions

Thiamine thiazolone pyrophosphate undergoes various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions often require specific temperatures, pH levels, and solvents to ensure optimal reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

科学研究应用

Biochemical Mechanism and Inhibition

Thiamine thiazolone pyrophosphate is known for its competitive inhibition of the pyruvate dehydrogenase enzyme. It binds approximately 20,000 times more strongly than thiamine pyrophosphate, effectively blocking the active site and preventing substrate access. This high binding affinity allows for significant modulation of metabolic pathways, particularly those involving glucose metabolism and energy production .

Table 1: Binding Affinities of Thiamine Derivatives

| Compound | Binding Affinity (Ki) | Target Enzyme |

|---|---|---|

| This compound | 2 x 10^-6 M | Pyruvate Dehydrogenase |

| Thiamine pyrophosphate | 4 x 10^-2 M | Pyruvate Dehydrogenase |

Anticancer Potential

Recent studies have explored the anticancer properties of thiamine thiazolone derivatives. These compounds demonstrate significant activity against various cancer cell lines, including lung cancer. The mechanism involves the inhibition of key metabolic enzymes that cancer cells rely on for growth and proliferation, such as transketolase and pyruvate dehydrogenase .

Case Study: Anticancer Activity Against A549 Cell Line

- Objective : Evaluate the anticancer effects of thiamine thiazolone derivatives on lung cancer cells.

- Method : MTT assay was used to assess cell viability.

- Results : Several derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

Neurological Implications

This compound has been implicated in neurological studies due to its role in modulating reactive oxygen species (ROS) levels. Research indicates that this compound can reduce intracellular ROS, which is crucial in neurodegenerative diseases where oxidative stress is a contributing factor .

Table 2: Effects on Reactive Oxygen Species

| Compound | ROS Reduction (%) | Cell Type |

|---|---|---|

| This compound | 45% | Neuroblastoma Cells |

| Control | 10% | Neuroblastoma Cells |

Synthesis and Derivative Development

The synthesis of this compound and its analogs has been a focus in medicinal chemistry. Various synthetic routes have been explored to create derivatives with enhanced biological activities, including improved binding affinities and selectivities against specific enzymes .

Recent Advances in Synthesis

- Synthetic methods have evolved to produce furan and triazole analogues with potent inhibitory effects on pyruvate dehydrogenase.

- These analogues have shown potential for further functionalization, allowing for the development of targeted therapeutics.

Future Directions and Research Opportunities

The ongoing research into this compound suggests several promising avenues:

- Targeted Cancer Therapy : Further exploration of its anticancer properties could lead to new treatments that exploit metabolic vulnerabilities in cancer cells.

- Neuroprotective Agents : Investigating its effects on oxidative stress may yield insights into new therapies for neurodegenerative diseases.

- Enzyme Mechanism Studies : Continued studies on its interaction with various enzymes can enhance our understanding of metabolic regulation.

作用机制

The mechanism of action of Thiamine thiazolone pyrophosphate involves its interaction with specific molecular targets and pathways within the cell. This compound is known to participate in enzymatic reactions, where it acts as a cofactor or substrate, facilitating various biochemical processes . The molecular targets often include enzymes involved in metabolic pathways, and the compound’s effects are mediated through its binding to these enzymes and altering their activity .

相似化合物的比较

Similar Compounds

Thiamine Diphosphate: Similar in structure and function, often used as a cofactor in enzymatic reactions.

Pyridoxal Phosphate: Another cofactor involved in amino acid metabolism, with a similar role in biochemical processes.

Flavin Adenine Dinucleotide (FAD): A redox-active cofactor involved in various metabolic pathways.

Uniqueness

Thiamine thiazolone pyrophosphate is unique due to its specific structure, which allows it to participate in a distinct set of biochemical reactions. Its combination of pyrimidine and thiazole rings, along with the diphosphate group, provides it with unique chemical properties that are not found in other similar compounds .

生物活性

Thiamine thiazolone pyrophosphate (ThTPP) is a derivative of thiamine (vitamin B1) that plays a crucial role in various biological processes. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by relevant data and case studies.

Overview of this compound

This compound is a phosphorylated form of thiamine that acts primarily as a coenzyme in enzymatic reactions involved in carbohydrate metabolism. It is synthesized from thiamine through the action of thiamine pyrophosphokinase, which catalyzes the phosphorylation process using ATP.

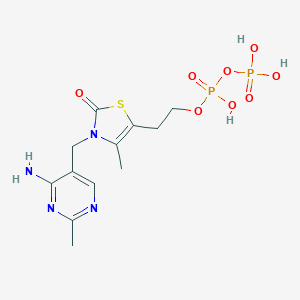

Chemical Structure

The structure of ThTPP consists of a pyrimidine ring linked to a thiazole ring, which is further connected to a pyrophosphate group. This configuration enables it to participate in various biochemical reactions as a cofactor.

Biological Functions

ThTPP is involved in several key metabolic pathways:

- Carbohydrate Metabolism : Acts as a coenzyme for enzymes such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, facilitating the conversion of carbohydrates into energy.

- Amino Acid Metabolism : Participates in the metabolism of branched-chain amino acids through its role in the branched-chain keto acid dehydrogenase complex.

- Nucleotide Synthesis : Involved in the pentose phosphate pathway via transketolase, contributing to NADPH production essential for biosynthetic reactions.

ThTPP catalyzes decarboxylation reactions by stabilizing carbanion intermediates through its unique structural properties. The mechanism involves several steps:

- Nucleophilic Attack : The carbanion form of ThTPP attacks the carbonyl carbon of the substrate.

- Bond Rearrangement : The target bond on the substrate breaks, leading to the formation of a new bond between ThTPP and the substrate.

- Product Release : The TPP-substrate bond is broken, regenerating ThTPP and releasing the product.

This mechanism allows ThTPP to effectively facilitate energy production and metabolic regulation.

Case Studies and Research Findings

- Thiamine Supplementation and Cancer :

- Transport Mechanisms :

-

Enzyme Inhibition Studies :

- Thiamin thiazolone diphosphate (ThTDP) has been identified as a potent inhibitor of the E1 component of the Escherichia coli pyruvate dehydrogenase complex. Structural studies showed that ThTDP binds with greater affinity than TPP, leading to conformational changes in the enzyme that enhance its inhibitory effect .

Data Tables

属性

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-2-oxo-1,3-thiazol-5-yl]ethyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O8P2S/c1-7-10(3-4-23-26(21,22)24-25(18,19)20)27-12(17)16(7)6-9-5-14-8(2)15-11(9)13/h5H,3-4,6H2,1-2H3,(H,21,22)(H2,13,14,15)(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJUYGIRPQSCFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=O)N1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O8P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20975145 | |

| Record name | 2-{3-[(6-Imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl}ethyl trihydrogen diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59733-97-0 | |

| Record name | Thiamine thiazolone pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059733970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{3-[(6-Imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl}ethyl trihydrogen diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。